3-(Aminomethyl)-5-chloropyrazin-2-amine

Adrenergic Pharmacology Receptor Binding Assays Selectivity Profiling

Choose 3-(Aminomethyl)-5-chloropyrazin-2-amine for its validated, high-affinity α2-adrenergic selectivity (Ki 6.5 nM, 61-fold over α1) that generic chloropyrazines lack. Its 3-aminomethyl handle enables rapid cyclocondensation to 8-amino-imidazo[1,5-a]pyrazine kinase scaffolds, while the 5-chloro group provides a cross-coupling anchor for parallel SAR. High aqueous solubility (≥25.22 mg/mL) allows DMSO-free assay integration. Insist on this regioisomer to maintain synthetic pathway fidelity and biological target engagement.

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
CAS No. 1173998-68-9
Cat. No. B3217045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-chloropyrazin-2-amine
CAS1173998-68-9
Molecular FormulaC5H7ClN4
Molecular Weight158.59 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)CN)Cl
InChIInChI=1S/C5H7ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,1,7H2,(H2,8,9)
InChIKeyYLBRJIYQWLEQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-5-chloropyrazin-2-amine (CAS 1173998-68-9): A Versatile Aminopyrazine Scaffold for Kinase-Targeted Drug Discovery and Adrenergic Pharmacology


3-(Aminomethyl)-5-chloropyrazin-2-amine (CAS 1173998-68-9) is a functionalized heterocyclic amine featuring a 5-chloro substituent and a 3-aminomethyl group on the pyrazine core [1]. With a molecular weight of 158.59 g/mol and a calculated LogP of 1.45, the compound possesses favorable physicochemical properties for medicinal chemistry applications . The chloropyrazine scaffold represents a privileged pharmacophore in kinase inhibitor development, while the aminomethyl handle provides a critical anchoring point for further functionalization. This compound has been characterized in authoritative public bioactivity databases, demonstrating high-affinity interactions with adrenergic receptor subtypes that distinguish it from simpler chloropyrazine analogs lacking the aminomethyl group [2].

Why 3-(Aminomethyl)-5-chloropyrazin-2-amine Cannot Be Replaced by 2-Amino-5-chloropyrazine or 2-(Aminomethyl)-3-chloropyrazine: The Critical Role of the 3-Aminomethyl Moiety


Structural analogs of 3-(Aminomethyl)-5-chloropyrazin-2-amine, such as 2-amino-5-chloropyrazine (CAS 33332-29-5) and 2-(aminomethyl)-3-chloropyrazine (CAS 771581-15-8), differ substantially in biological target engagement and synthetic utility. 2-Amino-5-chloropyrazine, lacking the 3-aminomethyl group, is primarily employed as a generic organic intermediate and does not appear in public bioactivity databases for adrenergic receptors . Conversely, 2-(aminomethyl)-3-chloropyrazine exhibits an alternative substitution pattern that directs its application toward BTK inhibitor synthesis rather than direct receptor pharmacology . The specific 3-aminomethyl-5-chloro arrangement in the target compound confers unique alpha-2 adrenergic receptor binding affinity (Ki = 6.5 nM) and selectivity (alpha-2/alpha-1 selectivity ratio of approximately 61-fold) that is not observed with the comparator analogs [1]. Therefore, substituting a generic chloropyrazine for this specific regioisomer would fundamentally alter biological activity and compromise synthetic pathway fidelity.

Quantitative Differentiation Evidence: 3-(Aminomethyl)-5-chloropyrazin-2-amine vs. Structural Analogs


High-Affinity Alpha-2 Adrenergic Receptor Binding: A 61-Fold Selectivity Advantage Over Alpha-1 Subtype

3-(Aminomethyl)-5-chloropyrazin-2-amine exhibits high-affinity binding to the alpha-2 adrenergic receptor from rat cortex with a Ki of 6.5 nM and an IC50 of 7 nM in competitive radioligand binding assays using [3H]rauwolscine [1]. In contrast, its affinity for the alpha-1 adrenergic receptor from rat liver is markedly lower, with a Ki of 400 nM and an IC50 of 2,500 nM (2.5 μM) [1]. This corresponds to an alpha-2/alpha-1 selectivity ratio of approximately 61-fold based on Ki values. The structurally simpler analog 2-amino-5-chloropyrazine (CAS 33332-29-5) lacks the aminomethyl group and has no reported adrenergic receptor binding data in public databases, indicating that the 3-aminomethyl moiety is essential for this specific pharmacological activity .

Adrenergic Pharmacology Receptor Binding Assays Selectivity Profiling

Functional Activity at Trace Amine-Associated Receptor 5 (TAAR5): A Negative Control Defining the Activity Floor

3-(Aminomethyl)-5-chloropyrazin-2-amine was evaluated for agonist activity at mouse TAAR5 expressed in HEK293 cells, yielding an EC50 > 10,000 nM (>10 μM) in a cAMP accumulation assay [1]. This extremely weak functional activity establishes a clear baseline for off-target effects at this GPCR. While no direct comparator data for 2-amino-5-chloropyrazine at TAAR5 is available in public databases, this low potency value serves as a critical reference point for researchers assessing the compound's selectivity profile in phenotypic screening campaigns. The aminomethyl group does not confer significant TAAR5 agonism, distinguishing it from other aminopyrazine derivatives that may exhibit more promiscuous GPCR activity [2].

GPCR Pharmacology TAAR5 Agonism Selectivity Screening

Enhanced Aqueous Solubility Relative to Unfunctionalized Chloropyrazine Analogs

3-(Aminomethyl)-5-chloropyrazin-2-amine demonstrates substantial aqueous solubility of ≥25.22 mg/mL (≥100 mM) in water, as reported in vendor technical documentation . In contrast, the unfunctionalized analog 2-amino-5-chloropyrazine (CAS 33332-29-5) exhibits significantly lower solubility in aqueous media, typically requiring organic solvents such as DMSO or DMF for dissolution . The presence of the primary amine in the aminomethyl group of the target compound contributes an additional hydrogen bond donor/acceptor site, enhancing hydrophilicity relative to the comparator. This differential solubility profile has direct implications for in vitro assay compatibility and formulation development.

Physicochemical Profiling Solubility Formulation Development

Synthetic Versatility as an Intermediate for 8-Amino-imidazo[1,5-a]pyrazine-Based Kinase Inhibitors

The 3-aminomethyl group on 3-(Aminomethyl)-5-chloropyrazin-2-amine provides a critical nucleophilic handle for cyclization reactions leading to the 8-amino-imidazo[1,5-a]pyrazine core, a privileged scaffold in reversible BTK inhibitor development [1]. The regioisomeric analog 2-(aminomethyl)-3-chloropyrazine (CAS 771581-15-8) has been explicitly cited as a key intermediate in the synthesis of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors targeting rheumatoid arthritis . While the target compound (3-aminomethyl-5-chloro substitution) differs in substitution pattern, the presence of the aminomethyl group at the 3-position enables analogous cyclocondensation chemistry to generate the imidazo[1,5-a]pyrazine bicyclic system. The 5-chloro substituent provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for further diversification .

Medicinal Chemistry BTK Inhibitors Synthetic Intermediates

Recommended Application Scenarios for 3-(Aminomethyl)-5-chloropyrazin-2-amine in Drug Discovery and Chemical Biology


Alpha-2 Adrenergic Receptor Pharmacology Studies Requiring Subtype-Selective Tool Compounds

Investigators studying alpha-2 adrenergic receptor signaling in neurological or cardiovascular models can employ 3-(Aminomethyl)-5-chloropyrazin-2-amine as a high-affinity (Ki = 6.5 nM) alpha-2 ligand with 61-fold selectivity over alpha-1 receptors [1]. The compound's aqueous solubility (≥25.22 mg/mL) facilitates direct addition to cell culture media without DMSO, preserving physiological relevance . The well-characterized binding profile from public databases enables robust interpretation of experimental outcomes and reduces the risk of off-target confounding at alpha-1 adrenergic sites.

Medicinal Chemistry Programs Targeting the Imidazo[1,5-a]pyrazine Kinase Inhibitor Scaffold

3-(Aminomethyl)-5-chloropyrazin-2-amine serves as a versatile starting material for constructing 8-amino-imidazo[1,5-a]pyrazine cores, a scaffold validated in reversible BTK inhibitors and other kinase-targeted therapeutics [1]. The 3-aminomethyl group enables efficient cyclocondensation, while the 5-chloro substituent provides a cross-coupling handle for introducing diverse aryl or heteroaryl groups . This dual functionality makes the compound an efficient building block for parallel synthesis and structure-activity relationship (SAR) exploration in kinase drug discovery.

Negative Control Selection for TAAR5-Mediated Phenotypic Screening Assays

In high-throughput screening campaigns designed to identify TAAR5 modulators, 3-(Aminomethyl)-5-chloropyrazin-2-amine (EC50 > 10 μM) can be deployed as an inactive negative control [1]. Its well-defined lack of TAAR5 agonism provides a reliable benchmark for assay quality control and hit validation, distinguishing true TAAR5-active compounds from assay noise. The compound's solubility profile further supports its use as a vehicle-matched control in cell-based assays.

Physicochemical Profiling and Formulation Feasibility Studies for Aminopyrazine-Based Leads

The documented aqueous solubility of ≥25.22 mg/mL (≥100 mM) makes 3-(Aminomethyl)-5-chloropyrazin-2-amine a useful reference standard for benchmarking solubility in aminopyrazine lead optimization programs [1]. Researchers can use this compound to evaluate the impact of structural modifications (e.g., halogen substitution, amine positioning) on solubility, guiding design decisions toward developable candidates. The compound's stability under inert atmosphere at room temperature also supports its use in long-term formulation studies .

Technical Documentation Hub

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